(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNABVCVPCLCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and azetidine intermediates with the 2-fluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include amine derivatives of the oxadiazole ring.
- Substitution products include various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for antimicrobial, antiviral, and anticancer activities.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone exerts its effects is likely related to its ability to interact with biological macromolecules. The oxadiazole ring can form hydrogen bonds and π-π interactions, while the azetidine ring can engage in covalent bonding with nucleophilic sites on proteins or DNA. The fluorophenyl group enhances the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives :
The 1,2,4-oxadiazole ring in the target compound differs from 1,3,4-oxadiazole derivatives (e.g., compounds in ) in nitrogen positioning, which alters electronic distribution and hydrogen-bonding capacity. For example, 1,3,4-oxadiazoles (e.g., 5a-f in ) are often synthesized via cyclization of semicarbazides with carboxylic acids, whereas 1,2,4-oxadiazoles may exhibit greater metabolic stability due to reduced susceptibility to enzymatic cleavage .Azetidine vs. Pyrrolidine/Indole Hybrids :
The azetidine ring introduces conformational constraint compared to larger rings like pyrrolidine (e.g., BzODZ-Epyr in ). This constraint may enhance binding affinity to biological targets by reducing entropy loss upon complexation .
Substituent Effects
- Fluorophenyl vs. Other Aromatic Groups: The 2-fluorophenyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., BZP-2201, which lacks fluorine). Fluorine’s electron-withdrawing effect may also modulate π-π stacking interactions in protein binding .
- Benzyl vs. Alkyl/Aryl Substitutions :
The 3-benzyl group on the oxadiazole ring may enhance π-stacking interactions compared to alkyl chains (e.g., in AM-2201 analogs in ). However, bulkier substituents could hinder solubility .
Comparative Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogs
Biological Activity
The compound (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 313.35 g/mol. The structure includes an azetidine ring, a benzyl group attached to an oxadiazole, and a fluorophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing 1,2,4-oxadiazole and azetidine structures exhibit significant antimicrobial properties. The presence of the benzyl group enhances the interaction with biological targets, potentially leading to increased efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown inhibitory effects on the proliferation of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells . The mechanisms often involve apoptosis induction through intrinsic and extrinsic pathways.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the oxadiazole framework and tested their antimicrobial activity using the MTT assay. The results indicated that compounds with substitutions similar to those in this compound exhibited MIC values as low as 12.5 µg/mL against resistant bacterial strains .
Study 2: Anticancer Mechanisms
Another study focused on the anticancer potential of oxadiazole derivatives. The research found that specific derivatives induced significant apoptosis in HeLa cells through the activation of caspase pathways. The compound's ability to inhibit key signaling pathways involved in cell survival was also noted .
Data Table: Biological Activities
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with oxadiazole rings can interfere with enzyme functions critical for microbial survival.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Disruption of Cell Membrane Integrity: Some derivatives exhibit membrane-disrupting properties leading to cell lysis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?
- Methodology : The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., nitriles or esters). Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves reaction efficiency and yield by enhancing molecular collisions . Post-synthesis, purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Confirm intermediate structures using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers confirm the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign protons and carbons, focusing on the azetidine (δ ~3.5–4.5 ppm) and 2-fluorophenyl (δ ~7.0–7.5 ppm) regions.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O, ~1650–1750 cm) and oxadiazole (C=N, ~1600 cm) stretches.
- X-ray Crystallography : Resolve the 3D conformation to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in fluorophenyl groups) .
- NIST Database Cross-Referencing : Compare spectral data with authoritative databases to verify accuracy .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones with standard antibiotics (e.g., ampicillin) .
- Cytotoxicity Testing : Perform MTT assays on human cell lines (e.g., HEK293) to establish IC values. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Use Gaussian 09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate binding to receptors (e.g., serotonin transporters) using AutoDock Vina. Prioritize docking poses with lowest binding energies (< -7 kcal/mol) and validate via molecular dynamics (MD) simulations .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data to guide structural optimization .
Q. How to resolve discrepancies in reported biological activity data?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and compound purity (≥95% via HPLC).
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial vs. anticancer assays) to contextualize conflicting results .
Q. What role does the fluorine substituent play in modulating physicochemical properties?
- Methodology :
- Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO) to assess fluorophenyl’s electron-withdrawing effects. Calculate dipole moments via DFT .
- Lipophilicity Profiling : Determine logP values (shake-flask method) to quantify fluorine’s impact on membrane permeability.
- Comparative Analysis : Synthesize a non-fluorinated analog and compare solubility, stability, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
